(R)-2-Amino-2-(2,5-difluorophenyl)ethanol
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Overview
Description
®-2-Amino-2-(2,5-difluorophenyl)ethanol is a chiral compound with significant potential in various scientific fields. This compound is characterized by the presence of an amino group and a hydroxyl group attached to a phenyl ring substituted with two fluorine atoms at the 2 and 5 positions. The compound’s unique structure imparts distinct chemical and biological properties, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(2,5-difluorophenyl)ethanol typically involves the use of Grignard reagents and imine reductase enzymes. One common method includes the reaction of 2,5-difluorochlorobenzene with magnesium to form a Grignard reagent, which is then reacted with an appropriate electrophile to introduce the amino and hydroxyl groups . Another method involves the hydrogenation reduction of 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole in the presence of imine reductase and reduced coenzyme NADPH .
Industrial Production Methods
Industrial production of this compound often employs environmentally friendly processes to ensure safety and efficiency. The use of recombinant imine reductase enzymes and optimized reaction conditions, such as controlled temperature and pH, are common in large-scale production .
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(2,5-difluorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Typical conditions involve controlled temperatures and the use of solvents like ethanol or tetrahydrofuran .
Major Products
The major products formed from these reactions include various substituted phenyl derivatives, amines, and ketones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
®-2-Amino-2-(2,5-difluorophenyl)ethanol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(2,5-difluorophenyl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. For example, it has been shown to interact with 2,2-dialkylglycine decarboxylase, affecting bacterial metabolism .
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-(2,5-difluorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile: Shares the difluorophenyl group and exhibits antimicrobial activity.
1-(2,5-Difluorophenyl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one: Known for its anticancer properties and similar structural features.
Uniqueness
®-2-Amino-2-(2,5-difluorophenyl)ethanol is unique due to its chiral nature and the presence of both amino and hydroxyl groups, which confer distinct reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry.
Properties
Molecular Formula |
C8H9F2NO |
---|---|
Molecular Weight |
173.16 g/mol |
IUPAC Name |
(2R)-2-amino-2-(2,5-difluorophenyl)ethanol |
InChI |
InChI=1S/C8H9F2NO/c9-5-1-2-7(10)6(3-5)8(11)4-12/h1-3,8,12H,4,11H2/t8-/m0/s1 |
InChI Key |
MEFNBXBWLCZHCA-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1F)[C@H](CO)N)F |
Canonical SMILES |
C1=CC(=C(C=C1F)C(CO)N)F |
Origin of Product |
United States |
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